Nepetin

描述

6-Methoxyluteolin is a natural product found in Salvia plebeia, Coreopsis lanceolata, and other organisms with data available.

See also: Arnica montana Flower (has part).

科学研究应用

抑制破骨细胞生成

Nepetin已被证明可以抑制破骨细胞生成,这是骨细胞形成的过程。它通过抑制NF-κB和MAPK信号通路(对破骨细胞的分化和功能至关重要)的激活来实现这一点 。 这使得this compound成为治疗破骨细胞介导的溶骨性疾病的潜在药物 .

抗炎特性

This compound是一种天然的生物活性黄酮类化合物,具有已证明的抗炎特性 。这意味着它可以帮助减少炎症,炎症是机体免疫系统对损伤或感染的反应。

抗增殖特性

除了抗炎特性之外,this compound还具有抗增殖特性 。这意味着它可以抑制细胞的生长,这在癌症治疗中特别有用,因为在癌症治疗中,细胞不受控制的生长是一个主要问题。

预防钛颗粒诱导的颅骨溶骨

This compound已被证明可以保护小鼠免受钛颗粒诱导的颅骨溶骨的破坏性影响 。这是一种颅骨骨组织被破坏的疾病,通常是由于钛颗粒等异物的存在引起的。

在关节置换中的潜在应用

关节置换是治疗包括类风湿性关节炎和骨关节炎在内的退行性关节疾病终末期的常见手术 。 This compound抑制破骨细胞生成的能力及其抗炎特性使其成为关节置换背景下的一种潜在治疗药物 .

抑制磨损颗粒诱导的炎症性溶骨

磨损颗粒诱导的炎症性溶骨是人工关节置换失败的主要原因 。 This compound的抗炎特性及其抑制破骨细胞生成的能力使其成为治疗这种疾病的潜在药物 .

作用机制

Target of Action

Nepetin, a bioactive flavonoid, has been found to target multiple proteins. It has been reported to effectively inhibit the activity of Caseinolytic peptidase P (ClpP) , a hydrolase that regulates the virulence level of Staphylococcus aureus. This compound also targets Phospholipase Cγ1 (PLCγ1) and Akt signaling pathways in mast cells . Moreover, it has been suggested that this compound targets PTPN1, PTPN2, and PTPN11 .

Mode of Action

This compound interacts with its targets to bring about significant changes. For instance, it has been found to bind to ClpP, reducing the thermal stability of ClpP . In mast cells, this compound suppresses the intracellular Ca^2+ level and the activation of PLCγ1 and cPLA2 .

Biochemical Pathways

This compound influences several biochemical pathways. It suppresses the activation of the NF-κB and MAPK signaling pathways , as well as TRAF6-mediated ubiquitination of Beclin 1 , which is necessary for the induction of autophagy . In mast cells, this compound treatment reduces PGD2 production and suppresses cyclooxygenase-2 protein expression via the inhibition of the Akt and nuclear factor-κB signaling pathways .

Result of Action

This compound has been reported to have several molecular and cellular effects. It reduces degranulation and LTC4 generation in bone marrow-derived mast cells (BMMC) . It also suppresses the virulence of S. aureus and effectively combats the lethal pneumonia caused by MRSA . In osteoclastogenesis, this compound inhibits RANKL-induced osteoclast differentiation, formation, and bone resorption .

生化分析

Biochemical Properties

Nepetin interacts with various enzymes and proteins in biochemical reactions. It suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells . It also reduces the intracellular Ca 2+ level and activation of PLCγ1 and cPLA 2 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing cyclooxygenase-2 protein expression via the inhibition of the Akt and nuclear factor-κB signaling pathways . It also reduces prostaglandin D 2 production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the activation of NF-κB and MAPK signalling pathways, as well as TRAF6-mediated ubiquitination of Beclin 1, which is necessary for the induction of autophagy .

属性

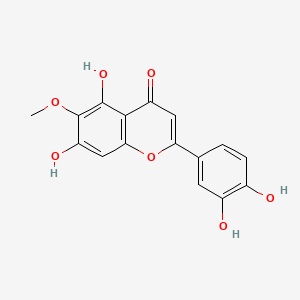

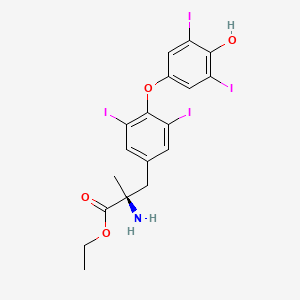

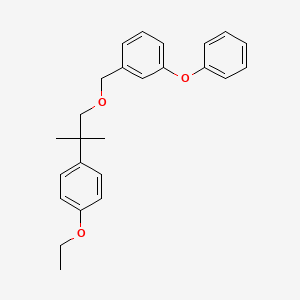

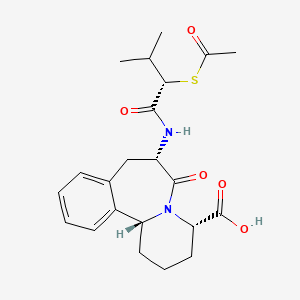

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-16-11(20)6-13-14(15(16)21)10(19)5-12(23-13)7-2-3-8(17)9(18)4-7/h2-6,17-18,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHSEFRSDKWJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199959 | |

| Record name | Eupafolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-11-6 | |

| Record name | Nepetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eupafolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxyluteolin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eupafolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUPAFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3O7LF3GED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of nepetin, and how does it interact with them?

A1: this compound has been identified as a multi-targeting inhibitor of protein tyrosine phosphatases (PTPs), specifically PTPN1, PTPN2, and PTPN11. [] These enzymes play crucial roles in regulating insulin signaling pathways. This compound's inhibitory action on these PTPs is believed to be mediated through direct binding, although the precise binding sites and mechanisms require further investigation.

Q2: How does this compound's inhibition of PTPs translate to its observed effects on glucose uptake?

A2: By inhibiting PTPN1, PTPN2, and PTPN11, this compound prevents the dephosphorylation of key proteins involved in the insulin signaling cascade, such as AMPK. This leads to increased AMPK activation and subsequently enhances glucose uptake in adipocytes. []

Q3: What is this compound's role in inflammatory responses, particularly in the context of atopic dermatitis?

A3: this compound exhibits anti-inflammatory properties by suppressing the production of inflammatory mediators and cytokines, including iNOS, COX-2, PGES2, NO, IL-1β, IL-6, and TNF-α, in LPS-stimulated human keratinocytes. [, ] This suppression is attributed to this compound's ability to reduce LPS-induced ROS production and inhibit the translocation of NF-κB from the cytosol to the nucleus, thereby mitigating the inflammatory cascade. []

Q4: How does this compound impact osteoclastogenesis and bone resorption, and what are the implications for diseases like osteoarthritis?

A4: this compound effectively inhibits RANKL-induced osteoclast differentiation, formation, and bone resorption. [] It achieves this by attenuating the RANKL-induced activation of NF-κB and MAPK signaling pathways. Furthermore, this compound suppresses TRAF6-dependent ubiquitination of Beclin 1, a crucial step in autophagy induction, which contributes to its protective effects against osteolysis. []

Q5: Can this compound influence the virulence of bacterial pathogens, and if so, what is the mechanism?

A5: Research indicates that this compound can effectively inhibit the activity of caseinolytic peptidase P (ClpP), a serine protease that regulates virulence in Staphylococcus aureus. [] this compound binds to ClpP with a KD value of 602 nM, reducing its thermal stability and subsequently suppressing bacterial virulence. [] This interaction suggests a potential therapeutic avenue for combating infections, particularly those caused by methicillin-resistant S. aureus (MRSA).

Q6: What is the molecular formula and weight of this compound?

A6: this compound's molecular formula is C16H12O6, and its molecular weight is 300.26 g/mol.

Q7: Are there any spectroscopic data available to characterize this compound?

A7: Yes, this compound has been characterized using various spectroscopic techniques, including UV, 1H NMR, and 13C NMR. These data are crucial for its structural elucidation and identification. [, , , , ]

Q8: How do structural modifications of this compound affect its biological activity?

A8: The presence of hydroxyl and methoxy groups in this compound's structure plays a significant role in its biological activities. For instance, the substitution pattern of these groups influences its interaction with prion neuropeptide PrP106-126, impacting its ability to inhibit fibril formation and mitigate cytotoxicity. [] Further research is needed to fully elucidate the SAR of this compound and develop more potent and selective derivatives.

Q9: What in vitro and in vivo models have been used to evaluate this compound's efficacy?

A9: this compound's efficacy has been evaluated in various models: - In vitro: Cell-based assays using human keratinocytes, chondrocytes, and adipocytes have been employed to assess its anti-inflammatory, anti-osteoclastogenic, and insulin-sensitizing effects. [, , , ] - In vivo: Animal models, including a mouse model of atopic dermatitis and a titanium particle-induced calvarial osteolysis model, have been utilized to demonstrate its therapeutic potential. [, ]

Q10: Is there any information available regarding the toxicity and safety profile of this compound?

A10: While this compound generally exhibits a favorable safety profile in preclinical studies, comprehensive toxicological evaluations are necessary to determine its long-term safety and potential adverse effects. [, ]

Q11: What analytical methods are commonly employed for the characterization and quantification of this compound?

A11: Several analytical techniques are used for this compound analysis: - High-performance liquid chromatography (HPLC): Often coupled with diode array detection (DAD) or mass spectrometry (MS) for separation, identification, and quantification. [, , , , ] - Thin-layer chromatography (TLC): A simple and rapid method for qualitative analysis and preliminary purification. [] - Spectroscopic techniques: UV, 1H NMR, and 13C NMR are valuable tools for structural confirmation. [, , , , ]

Q12: What are the potential sources of this compound for research and development purposes?

A12: this compound is found in various plant species, including Saussurea involucrata, Eupatorium arnottianum, Plantago species, and Tarconanthus camphoratus. [, , , ] Extraction and purification methods from these natural sources are crucial for obtaining sufficient quantities for research and development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)